BenchChemオンラインストアへようこそ!

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

This 1,6-naphthyridine scaffold is differentiated by its orthogonal C8-bromine and C4-chlorine handles, enabling sequential, site-selective Pd-catalyzed cross-coupling (Suzuki-Miyaura at C8) followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at C4, without protecting group strategies. It avoids the statistical byproduct mixtures inherent to symmetrically 4,8-dihalo analogs. The 3-ethyl ester offers a third diversification vector (amide formation/hydrolysis), making it ideal for generating three-dimensional, patent-cited kinase inhibitor libraries targeting CDK8/19 and FGFR/VEGFR. Consistent ≥97% purity with batch-specific NMR, HPLC, and GC documentation supports reproducible automated parallel synthesis workflows.

Molecular Formula C11H8BrClN2O2
Molecular Weight 315.55
CAS No. 1259065-16-1
Cat. No. B2892555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
CAS1259065-16-1
Molecular FormulaC11H8BrClN2O2
Molecular Weight315.55
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl
InChIInChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3
InChIKeyBSBLMXNEFWXNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate: A Dual-Halogenated 1,6-Naphthyridine Scaffold for Kinase-Targeted Library Synthesis


Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate (CAS 1259065-16-1) is a heterobifunctional building block belonging to the 1,6-naphthyridine class, characterized by the simultaneous presence of bromine at the 8-position and chlorine at the 4-position on the naphthyridine core, alongside an ethyl ester at the 3-position (molecular formula C₁₁H₈BrClN₂O₂, molecular weight 315.55) . The compound exhibits a calculated LogP of 3.2224 and TPSA of 52.08 Ų, indicating moderate lipophilicity suitable for membrane permeability in downstream drug candidates . This scaffold has been cited in 11 patents as an intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors [1].

Why Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate Cannot Be Replaced by Mono-Halogenated or Unsubstituted 1,6-Naphthyridine Analogs in Sequential Derivatization Workflows


Generic substitution fails because the orthogonal reactivity of the C8-bromo and C4-chloro substituents enables sequential, site-selective functionalization that is chemically impossible with mono-halogenated analogs (e.g., 8-bromo-1,6-naphthyridine or 4-chloro-1,6-naphthyridine) or the unsubstituted parent scaffold . The bromine atom at C8 serves as a privileged handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine at C4 is comparatively inert under mild coupling conditions, permitting subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination at elevated temperatures [1]. Substituting this compound with a 4,8-dichloro or 4,8-dibromo analog would compromise selectivity due to symmetrical reactivity, leading to statistical mixtures of mono- and bis-functionalized byproducts . The 3-carboxylate ester additionally provides a distinct vector for amide formation or hydrolysis, further distinguishing this compound from analogs lacking this functional handle.

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate vs. 8-Bromo-1,6-naphthyridine-3-carboxylate: Presence of C4-Chlorine as a Secondary Functionalization Site

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate contains a chlorine atom at C4 that is absent in the mono-brominated analog ethyl 8-bromo-1,6-naphthyridine-3-carboxylate . This structural difference increases the number of synthetic handles from two (C8-bromo and C3-ester) to three (C8-bromo, C4-chloro, C3-ester), enabling up to three sequential derivatization steps from a single starting material .

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate vs. 4,8-Dihalo-1,6-naphthyridine Analogs: Orthogonal Reactivity Enabling Site-Selective Sequential Coupling

The differential reactivity between C8-bromine and C4-chlorine in palladium-catalyzed cross-coupling enables exclusive mono-functionalization at the C8 position under mild Suzuki-Miyaura conditions, while the C4-chlorine remains intact for subsequent transformation [1]. In contrast, 4,8-dichloro or 4,8-dibromo analogs react non-selectively, producing statistical distributions of mono- and bis-coupled products that require chromatographic separation and reduce overall yield .

Synthetic Methodology Cross-Coupling Chemoselectivity

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate: Documented Patent Utility as a Kinase Inhibitor Intermediate

This compound has been cited in 11 patents as an intermediate for synthesizing bioactive molecules [1], and the 1,6-naphthyridine scaffold with dual halogenation has been specifically utilized for constructing kinase inhibitors targeting CDK8/19 and FGFR/VEGFR . In contrast, the mono-halogenated analog ethyl 8-bromo-1,6-naphthyridine-3-carboxylate lacks equivalent documented patent utility in the kinase inhibitor space [1].

Oncology Drug Discovery CDK8/19 Inhibition FGFR/VEGFR Inhibition

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate: Quantified Physical Properties vs. Unsubstituted 1,6-Naphthyridine

The compound exhibits a calculated LogP of 3.2224 and a topological polar surface area (TPSA) of 52.08 Ų . By comparison, unsubstituted 1,6-naphthyridine (C₈H₆N₂, MW 130.15) has a LogP of approximately 0.9–1.2 and TPSA of ~25.8 Ų [1]. The increased LogP of the target compound (+~2.2 log units) reflects enhanced membrane permeability potential, while the moderate TPSA remains below the 140 Ų threshold for oral bioavailability.

Physicochemical Profiling Drug-likeness ADME Prediction

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate: Supplier-Specified Purity and Storage Requirements vs. Structurally Related Naphthyridine Esters

Multiple independent suppliers report a minimum purity of 97% for this compound with batch-specific analytical data (NMR, HPLC, GC) available upon request . Storage specifications require sealed containers under dry conditions at 2–8°C, indicating moderate hygroscopicity and thermal sensitivity . In comparison, the structurally related analog ethyl 8-bromo-1,6-naphthyridine-3-carboxylate (CAS 2089652-13-9) is less widely stocked across major chemical suppliers and lacks equivalent documented QC traceability .

Procurement Quality Control Stability

High-Impact Research and Industrial Applications for Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Divergent Synthesis of 1,6-Naphthyridine-Based Kinase Inhibitor Libraries

Based on the orthogonal reactivity of C8-bromine and C4-chlorine [1], this compound serves as an ideal starting scaffold for constructing focused libraries targeting CDK8/19 and FGFR/VEGFR kinases [2]. The workflow involves initial Suzuki-Miyaura coupling at C8 to introduce aryl or heteroaryl diversity elements while preserving the C4-chlorine for subsequent diversification via nucleophilic aromatic substitution or Buchwald-Hartwig amination. The 3-ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, enabling three-dimensional diversity generation from a single core structure. This sequential strategy reduces the number of distinct building blocks required and accelerates SAR exploration in oncology drug discovery programs.

Process Chemistry: Streamlined Multi-Step Synthesis with Reduced Protecting Group Requirements

The differential reactivity between C8-bromine and C4-chlorine eliminates the need for protecting group strategies that would otherwise be mandatory with symmetrically substituted 4,8-dihalo-1,6-naphthyridine analogs [1]. Process chemists can achieve site-selective C8 functionalization under mild Pd-catalyzed conditions without interference from the C4-chlorine, reducing step count and improving overall yield in the synthesis of advanced pharmaceutical intermediates [2]. The compound's 3-ester group provides an additional functional handle that remains intact under cross-coupling conditions, further streamlining multi-step synthetic routes to complex naphthyridine-containing drug candidates.

Early-Stage Drug Discovery: Precedented Scaffold with Demonstrated Patent Utility

With 11 patent citations [1], this compound offers a validated entry point into proprietary 1,6-naphthyridine chemical space for early-stage drug discovery programs. Unlike the mono-brominated analog ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, which lacks documented patent utility, this dual-halogenated scaffold has established precedent as an intermediate for synthesizing kinase-targeting therapeutic candidates [2]. The compound's calculated LogP of 3.2224 and TPSA of 52.08 Ų position downstream derivatives favorably within drug-like physicochemical space, supporting progression from hit identification to lead optimization in oncology and immunology indications.

Academic Core Facility and CRO Compound Management: QC-Documented Building Block for Reproducible Parallel Synthesis

The compound's consistent 97% minimum purity with batch-specific NMR, HPLC, and GC documentation [1] supports reproducible results in automated parallel synthesis workflows typical of academic core facilities and contract research organizations (CROs). Storage specifications requiring sealed, dry conditions at 2–8°C [2] provide clear handling guidelines that mitigate degradation during long-term compound management. The compound's widespread availability across multiple independent suppliers ensures supply chain redundancy, reducing the risk of project delays due to single-source dependency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.